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Compound of Interest

Compound Name: 1,3-Difluorobenzene

Cat. No.: B1663923

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the three structural isomers of
difluorobenzene: 1,2-difluorobenzene, 1,3-difluorobenzene, and 1,4-difluorobenzene. The
document details their chemical nomenclature, physical and spectroscopic properties,
synthesis methodologies, and significant applications, with a particular focus on their role in
medicinal chemistry and drug development.

Nomenclature and Synonyms

The chemical formula C6H4F2 represents three distinct isomers, each with a unique IUPAC
name and a variety of synonyms used in literature and commerce.

IUPAC Name Synonyms CAS Number

) o-Difluorobenzene, ortho-
1,2-Difluorobenzene 367-11-3

Difluorobenzene

m-Difluorobenzene, meta-
1,3-Difluorobenzene 372-18-9

Difluorobenzene

) p-Difluorobenzene, para-
1,4-Difluorobenzene 540-36-3

Difluorobenzene
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Physicochemical Properties

The physical properties of the difluorobenzene isomers are summarized below. These
properties are critical for their application in synthesis and as solvents.

1,2- 1,3- 1,4-
Property . . .

Difluorobenzene Difluorobenzene Difluorobenzene
Molecular Weight 114.09 g/mol 114.09 g/mol 114.09 g/mol

o Colorless to yellowish o
Appearance Colorless liquid iquid Colorless liquid
iqui

Melting Point -34 °C[1] -59 °C -13°C
Boiling Point 92 °C 83°C 89 °C
Density 1.158 g/mL at 25 °C 1.163 g/mL at 25 °C 1.16 g/mL at 20 °C
Refractive Index

1.443 1.438 1.437

(n20/D)

Spectroscopic Data

Detailed spectroscopic data is essential for the identification and characterization of the
difluorobenzene isomers.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural
elucidation of these isomers.

Table 3.1. 1H NMR Spectroscopic Data
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Isomer Chemical Shift (6, ppm) Coupling Constants (J, Hz)

J(H,H) = 7.69, 8.30, 1.62;

1,2-Difluorobenzene 7.124 (m), 7.053 (m)[2] J(H,F) =4.43, -1.45, 10.38,
7.93[2]

1,3-Difluorobenzene 7.27 (m), 7.05-6.63 (M)

1,4-Difluorobenzene ~7.0 (apparent triplet) J(H,F)=6.2

Table 3.2. 13C NMR Spectroscopic Data

Isomer Chemical Shift (6, ppm)

151.4 (d, J=247.5 Hz), 125.1 (t, J=4.5 Hz),
117.2 (d, J=16.5 Hz)

1,2-Difluorobenzene

163.0 (dd, J=245.0, 12.0 Hz), 130.8 (t, J=10.0
Hz), 114.0 (m), 103.0 (t, J=26.0 Hz)

1,3-Difluorobenzene

1,4-Difluorobenzene 158 (d, J=242 Hz), 115 (t, J=17 Hz)[3]

Table 3.3. 19F NMR Spectroscopic Data

Isomer Chemical Shift (6, ppm vs. CFCI3)
1,2-Difluorobenzene -138.8
1,3-Difluorobenzene -110.3
1,4-Difluorobenzene -120.1

Infrared (IR) Spectroscopy

Key IR absorption bands for the difluorobenzene isomers are listed below.
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Isomer Major Absorption Bands (cm-1)
1,2-Difluorobenzene 3070, 1620, 1580, 1490, 1280, 1240, 1100, 760
1,3-Difluorobenzene 3080, 1620, 1590, 1490, 1260, 1130, 870, 780
1,4-Difluorobenzene 3080, 1610, 1510, 1220, 1100, 840

Mass Spectrometry (MS)

The electron impact mass spectra of all three isomers are dominated by the molecular ion peak
(M+) at m/z 114. The fragmentation patterns involve the loss of fluorine and acetylene, leading
to characteristic fragment ions. For 1,2-difluorobenzene, thirteen series of ions have been
identified in its mass spectrum.[4][5]

Experimental Protocols: Synthesis of
Difluorobenzene Isomers

Several synthetic routes are available for the preparation of difluorobenzene isomers. The
following sections detail common laboratory-scale preparations.

Synthesis of 1,2-Difluorobenzene via the Balz-
Schiemann Reaction

This method involves the diazotization of 2-fluoroaniline followed by thermal decomposition of

the resulting diazonium salt.

Experimental Workflow: Synthesis of 1,2-Difluorobenzene
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4 Diazotization )

(Z—Fluoroaniline) (Sodium Nitrite (NaNO2) in aqg. HCD

Add NaNO2 at 0-5 °C

G—Fluorobenzenediazonium Chlorida
\_ J

Intermediate Salt Formation

4 Fluorodediazoniation )

Gluoroboric Acid (HBF4D

Add to diazonium salt solutipn

G—Fluorobenzenediazonium Tetraﬂuoroborat9

Thermal or Photochemical Deg¢omposition

G,Z-Difluorobenzene)

. J
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(2,4-Dif|uorochlorobenzen9 (HZ, Pd/C Catalyst, Base (e.g., NaOH or Amine))

o

(Reaction Mixture in Solvent (e.g., Water orAIcohoID

Heat under H2 pressure

(1,3—Difluorobenzene)
(Purification (Distillation))

Bis-Diazotization

G-Phenylenediamine) (Sodium Nitrite in Acid (e.g., HBF4 or HF))

Add NaNO2 at low temperature

Genzene-lA-bis(diazonium) Salt)

Isolate and heat the salt

~

4 )

4 Fluorodediazoniation

(I’hermal Decompositior)
(1,4-Difluorobenzene)

- J
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1.1,2-Difluorobenzene | CAS#:367-11-3 | Chemsrc [chemsrc.com]
e 2. 1,2-Difluorobenzene(367-11-3) 1H NMR spectrum [chemicalbook.com]
¢ 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

e 4. Volume # 3(142), May - June 2022 — "Decay sequences - ion series of mass spectra of
benzene, 1,3,5,7-cyclooctatetraene, [18]-annulene, hexafluorobenzene and its isomers”
[notes.fluorinel.ru]

e 5. notes.fluorinel.ru [notes.fluorinel.ru]

« To cite this document: BenchChem. [An In-Depth Technical Guide to Difluorobenzene
Isomers (C6H4F2)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663923#iupac-name-and-synonyms-for-c6h4f2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663923?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

